2-Pyridineselenenyl bromide
Overview
Description
2-Pyridineselenenyl bromide is a chemical compound that has been used in various chemical reactions . It is an important intermediate that can serve for the annelation of chalcogen-containing rings to the pyridine cycle .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-pyridylselenenyl bromide with divinyl selenide . This reaction was carried out in acetonitrile at room temperature for 20 hours . The yield of the resulting heterocycle is 98% based on consumed bromide .Molecular Structure Analysis
The molecular structure of this compound is complex. It is essentially zwitterionic, with the negative charge residing on the SeBr2 moiety and the positive charge delocalized over the pyridinium fragment .Physical and Chemical Properties Analysis
This compound is a special organylselenenyl halide, which exhibits low solubility in common solvents . Its solubility is lower than that of 2-pyridylselenenyl chloride .Scientific Research Applications
Synthesis of Novel Heterocycles
2-Pyridineselenenyl bromide has been used in the synthesis of new families of heterocycles, such as 2H,3H-[1,3]thia- and -selenazolo[3,2-a]pyridin-4-ium heterocycles. These compounds, derived from natural compounds like eugenol, show promising biological activity and water solubility, making them significant in medicinal chemistry (Potapov et al., 2020).
Bromination Mechanisms
Research on the bromination of bis(pyridin-2-yl) diselenide in methylene chloride has led to a better understanding of the reaction mechanisms and structural analysis of 1H-pyridine-2-selenenyl dibromide. Such studies are crucial in the field of organic synthesis and provide insights into the molecular and crystal structures of these compounds (Matsulevich et al., 2019).
Atom Transfer Radical Polymerization
This compound has been shown to be effective in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry, contributing to the development of new polymeric materials (Haddleton et al., 1997).
Organic Synthesis and Ligand Efficiency
In the context of organic synthesis, this compound plays a role in various synthesis reactions. For instance, its utilization in oxyseleniation of olefins and its role in synthesizing 2-pyridyl vinylic selenides are notable examples. These applications are important for the synthesis of complex organic compounds (Toshimitsu et al., 1985).
Corrosion Inhibition
This compound derivatives have been synthesized and evaluated for their corrosion inhibition activities, particularly for steel in acid solutions. Such research is pivotal in materials science, especially in the context of preventing corrosion in industrial applications (Gu et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
pyridin-2-yl selenohypobromite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNSe/c6-8-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGYCFLJWJACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326706 | |
Record name | 2-Pyridineselenenyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91491-61-1 | |
Record name | 2-Pyridineselenenyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Pyridineselenenyl bromide in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis, particularly for its role in selenoxide elimination reactions to form alkenes []. It can also form 1,4-episelenonium ions, which are valuable intermediates in various organic transformations [].
Q2: How does the preparation method influence the purity of this compound?
A2: The synthesis of this compound involves reacting 2,2′-Dipyridyl Diselenide with Bromine []. The choice of solvent is crucial for obtaining a pure product. While various solvents can be used, acetonitrile should be avoided as this compound readily reacts with it. Filtration and washing of the resulting precipitate are essential steps to isolate an analytically pure compound [].
Q3: Are there any specific safety precautions necessary when handling this compound?
A3: Given its potential toxicity, this compound should always be handled within a well-ventilated fume hood [].
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